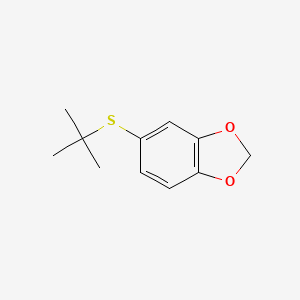

5-Tert-butylsulfanyl-1,3-benzodioxole

CAS No.:

Cat. No.: VC13637359

Molecular Formula: C11H14O2S

Molecular Weight: 210.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14O2S |

|---|---|

| Molecular Weight | 210.29 g/mol |

| IUPAC Name | 5-tert-butylsulfanyl-1,3-benzodioxole |

| Standard InChI | InChI=1S/C11H14O2S/c1-11(2,3)14-8-4-5-9-10(6-8)13-7-12-9/h4-6H,7H2,1-3H3 |

| Standard InChI Key | RDSMLDMRJOJUAA-UHFFFAOYSA-N |

| Isomeric SMILES | CC(C)(C)SC1=CC2=C(C=C1)OCO2 |

| Canonical SMILES | CC(C)(C)SC1=CC2=C(C=C1)OCO2 |

Introduction

Chemical Structure and Molecular Characteristics

Core Scaffold and Substituent Configuration

The 1,3-benzodioxole moiety consists of a benzene ring fused to a 1,3-dioxole ring (a five-membered cyclic structure with two oxygen atoms) . In 5-tert-butylsulfanyl-1,3-benzodioxole, the tert-butylsulfanyl (-S-C(CH₃)₃) group is appended at the 5-position of the benzodioxole system. This substitution introduces steric bulk and electron-donating characteristics, which influence reactivity and intermolecular interactions .

Key Structural Features:

-

Molecular Formula: C₁₁H₁₄O₂S

-

Molecular Weight: 210.29 g/mol

-

Sulfur Functionality: The thioether (-S-) linkage enhances lipophilicity and may participate in redox reactions or coordinate with metal ions .

Synthetic Pathways and Methodological Considerations

General Strategies for Benzodioxole Functionalization

Synthetic routes to 1,3-benzodioxole derivatives often begin with catechol (1,2-dihydroxybenzene), which undergoes cyclization with dihaloalkanes or carbonyl sources to form the dioxole ring . Introducing sulfur-based substituents typically involves:

-

Electrophilic Aromatic Substitution: Direct sulfenylation using tert-butylsulfenyl chloride in the presence of Lewis acids (e.g., AlCl₃) .

-

Nucleophilic Displacement: Reaction of a halogenated benzodioxole precursor (e.g., 5-bromo-1,3-benzodioxole) with tert-butylthiol under basic conditions .

Example Pathway (Hypothetical):

-

Synthesis of 5-Bromo-1,3-benzodioxole:

-

Thiolation Reaction:

Physicochemical Properties and Stability

Predicted Properties Based on Analogous Compounds

Stability Considerations

-

Thermal Stability: Expected to decompose above 200°C, releasing sulfur oxides .

-

Oxidative Sensitivity: The thioether group may oxidize to sulfoxide or sulfone derivatives under strong oxidizing conditions (e.g., H₂O₂) .

Challenges and Future Directions

Knowledge Gaps and Research Needs

-

Synthetic Optimization: Current methods for analogous compounds rely on multi-step protocols with moderate yields (e.g., 70–90% in pyrazole syntheses) .

-

Toxicity Profiling: No data exists for this compound, but tert-butylthiols generally exhibit low acute toxicity (LD₅₀ > 2000 mg/kg in rodents) .

Recommended Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume